Octadeca-6,12-dienoic acid
CAS No.: 50499-20-2
Cat. No.: VC20647138
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50499-20-2 |
|---|---|
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | octadeca-6,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,12-13H,2-5,8-11,14-17H2,1H3,(H,19,20) |
| Standard InChI Key | MPYXXVUQSWUMGN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CCCCCC=CCCCCC(=O)O |
Introduction
Structural and Chemical Properties
Octadeca-6,12-dienoic acid (C₁₈H₃₂O₂) has a molecular weight of 280.445 g/mol and a linear structure featuring two cis-configured double bonds at positions 6 and 12 . Its IUPAC name, (6Z,12Z)-octadeca-6,12-dienoic acid, reflects this geometry, though synthetic variants with trans configurations have also been reported . The compound’s exact mass is 280.240 Da, with a polar surface area of 37.3 Ų and a logP value of 5.88, indicating moderate hydrophobicity .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.445 g/mol |
| CAS Number | 50499-20-2 |
| Exact Mass | 280.240 Da |
| LogP | 5.88 |
| Polar Surface Area | 37.3 Ų |
The double bond positions influence the compound’s physical behavior, such as melting and boiling points, though specific values remain uncharacterized in the literature . Comparative analyses with isomers like octadeca-9,11-dienoic acid (a conjugated linoleic acid, CLA) suggest that non-conjugated dienes like octadeca-6,12-dienoic acid exhibit distinct physicochemical profiles, including altered membrane fluidity and oxidative stability .
Synthesis and Stereochemical Control
The synthesis of octadeca-6,12-dienoic acid has been explored using stereoselective coupling strategies. A seminal approach, adapted from methods used for (Z,Z)-octadeca-10,12-dienoic acid, involves the coupling of (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol . This reaction, catalyzed by copper iodide and bis(benzonitrile)dichloropalladium II, proceeds via a Sonogashira-type mechanism to form the enyne intermediate (Z)-1-(2’-tetrahydropyranyloxy)-octadeca-10-yn-12-ene . Subsequent hydrogenation of the triple bond with Lindlar’s catalyst yields the (Z,Z)-diene, which is then deprotected and oxidized to the carboxylic acid .
Critical Synthesis Steps
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Preparation of (Z)-1-bromohept-1-ene: Achieved via trans-addition of bromine to hept-1-yne-derived boronic acid esters, followed by elimination .
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Coupling Reaction: Palladium-catalyzed cross-coupling ensures retention of the Z-configuration at both double bonds .
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Oxidation: Jones oxidation converts the alcohol intermediate to the final carboxylic acid with 50% yield .
This method highlights the importance of protecting groups and transition metal catalysts in achieving stereochemical fidelity. Challenges include minimizing isomerization during hydrogenation and optimizing solvent systems to prevent byproduct formation .
Biological Activities and Comparative Analysis
While direct studies on octadeca-6,12-dienoic acid are sparse, its structural analogs, particularly CLA isomers, exhibit diverse biological effects. For example, the 9Z,11E-CLA isomer demonstrates anticarcinogenic properties by inhibiting aromatase activity in breast cancer cells, while the 10E,12Z isomer modulates lipid metabolism in adipocytes . Octadeca-6,12-dienoic acid’s non-conjugated double bonds may confer unique interactions with enzymes like Δ6-desaturase or cyclooxygenase, though empirical validation is needed .
Comparative Bioactivity of Octadecadienoic Acid Isomers
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